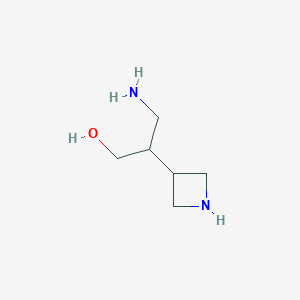

3-Amino-2-(azetidin-3-yl)propan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O |

|---|---|

Molecular Weight |

130.19 g/mol |

IUPAC Name |

3-amino-2-(azetidin-3-yl)propan-1-ol |

InChI |

InChI=1S/C6H14N2O/c7-1-5(4-9)6-2-8-3-6/h5-6,8-9H,1-4,7H2 |

InChI Key |

SPFBXVJUXXFCTG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C(CN)CO |

Origin of Product |

United States |

Stereochemical Control and Enantioselective Synthesis

Asymmetric Synthetic Approaches to Azetidine (B1206935) Derivatives

Asymmetric synthesis aims to selectively produce one enantiomer of a chiral compound. For azetidine derivatives, this can be accomplished through the use of chiral auxiliaries, which temporarily impart their chirality to the substrate, or through enantioselective catalysis, where a small amount of a chiral catalyst directs the formation of the desired stereoisomer.

Chiral auxiliaries are enantiomerically pure compounds that are reversibly attached to a substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. A variety of chiral auxiliaries have been successfully employed in the synthesis of chiral azetidines.

For instance, Evans' oxazolidinone auxiliaries are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions, which could be key steps in elaborating the side chain at the C3 position of an azetidine precursor. rsc.org Similarly, sulfur-based chiral auxiliaries, such as (R)-(+)-2-Methyl-2-propanesulfinamide, have proven effective in the asymmetric synthesis of amines and can be envisioned for controlling the stereochemistry of the amino group in the propanol (B110389) side chain.

The following table summarizes some common chiral auxiliaries and their potential applications in the synthesis of chiral azetidine derivatives.

| Chiral Auxiliary | Type of Reaction Controlled | Potential Application in Synthesis of 3-Amino-2-(azetidin-3-yl)propan-1-ol |

| Evans' Oxazolidinones | Aldol reactions, Alkylations | Stereocontrolled formation of the C-C bond between the azetidine ring and the propanol side chain. |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Imine additions | Asymmetric synthesis of the amino group on the propanol side chain. |

| (1S,2S)-(+)-Pseudoephedrine | Alkylations | Control of stereochemistry during the formation of the azetidine ring or side chain. |

| Camphorsultam | Various C-C bond forming reactions | Directing the stereoselective introduction of substituents on the azetidine ring. |

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a substoichiometric amount of a chiral catalyst generates a large quantity of the desired enantiomer. Several catalytic methods are applicable to the synthesis of chiral azetidines.

Palladium-catalyzed enantioselective α-C–H coupling of amines with aryl boronic acids, utilizing chiral phosphoric acids as ligands, has been demonstrated for the synthesis of α-aryl azetidines with high enantioselectivity. nih.gov This methodology could potentially be adapted for the introduction of other substituents at the C2 position. Furthermore, copper-catalyzed asymmetric boryl allylation of azetines provides a route to chiral 2,3-disubstituted azetidines with excellent control over both enantioselectivity and diastereoselectivity. acs.orgnih.gov The resulting boryl and allyl functionalities can be further transformed into a variety of substituents.

Another powerful strategy is the enantioselective ring-opening of azetidines catalyzed by chiral hydrogen-bond donors, such as squaramides. acs.org This approach can yield synthetically useful bifunctional α-amino-γ-halopropane building blocks, which could serve as precursors to the target molecule.

Diastereoselective Synthesis of Azetidine-Propanol Systems

When a molecule contains multiple stereocenters, as is the case with this compound, it is crucial to control the relative stereochemistry between them. Diastereoselective synthesis aims to produce one diastereomer in preference to others.

The stereochemical outcome of azetidine ring formation is often influenced by the stereochemistry of the starting materials. For instance, the cyclization of chiral precursors, such as those derived from amino acids, can proceed with high diastereoselectivity. The intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by lanthanide triflates, provides a regioselective route to azetidines, where the stereochemistry of the epoxide dictates the relative stereochemistry of the resulting substituents on the azetidine ring. frontiersin.orgfrontiersin.org

Furthermore, the functionalization of a pre-existing azetidine ring can also be performed diastereoselectively. For example, the reduction of a 3-ketoazetidine to the corresponding alcohol can be influenced by the steric hindrance of existing substituents on the ring, leading to the preferential formation of one diastereomer.

A notable example of controlling relative stereochemistry is the regio- and diastereoselective synthesis of 2-arylazetidines from the reaction of specific oxiranes with a superbase. acs.orgresearchgate.net In these kinetically controlled reactions, the formation of the four-membered ring is favored over the thermodynamically more stable five-membered ring, and the substituents adopt a specific trans configuration. acs.orgresearchgate.net

The diastereoselectivity of a reaction can be highly dependent on the reaction conditions, including the choice of solvent, temperature, and catalyst. For example, in the synthesis of azetidines via the aza Paternò–Büchi reaction, the choice of the alkene partner can significantly impact the diastereoselectivity of the resulting azetidine product. rsc.org

The nature of the substituents on both the starting materials and the intermediates can also play a crucial role in directing the stereochemical outcome. Bulky substituents can favor the formation of one diastereomer over another due to steric hindrance. In the synthesis of 2,3-disubstituted N-Boc azetidines, the reduction of 3,4-disubstituted N-Boc-azetines in the presence of a palladium catalyst leads to the formation of the syn-diastereomer in quantitative yields. medwinpublishers.com

The following table illustrates how different factors can influence the diastereoselectivity in azetidine synthesis.

| Influencing Factor | Example | Outcome |

| Solvent | Intramolecular cyclization | Polarity of the solvent can affect the transition state energy, favoring one diastereomer. |

| Temperature | Kinetic vs. thermodynamic control | Lower temperatures often favor the kinetically controlled product, which may be a different diastereomer than the thermodynamically favored one. acs.org |

| Catalyst/Ligand | Metal-catalyzed reactions | The chiral ligand on a metal catalyst can create a chiral environment that directs the approach of reactants. |

| Substituent Sterics | Ring formation or functionalization | Bulky protecting groups or substituents can block one face of the molecule, leading to attack from the less hindered side. |

Separation and Isolation of Enantiomers by Chromatographic Techniques

Even with highly stereoselective synthetic methods, the final product may contain small amounts of other stereoisomers. Therefore, the separation and isolation of the desired enantiomer or diastereomer is often a necessary final step. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for this purpose. csfarmacie.czchiralpedia.com

CSPs are packed with a chiral selector that interacts differently with the two enantiomers of a racemic compound, leading to their separation. Common chiral selectors include polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and cyclodextrins. researchgate.net The choice of CSP and the mobile phase composition are critical for achieving good separation. csfarmacie.czrsc.org

For the separation of diastereomers, which have different physical properties, standard column chromatography on achiral stationary phases like silica (B1680970) gel can often be effective. researchgate.netnih.gov However, for closely related diastereomers, chiral HPLC may still be necessary to achieve baseline separation. nih.gov The separation of diastereomers is generally more straightforward than the separation of enantiomers because diastereomers have different physical properties, such as boiling points, melting points, and solubilities. researchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

LC-MS Analysis for Purity and Identity

The absence of this information in the searched literature suggests that the compound may be novel, part of proprietary research that has not been published, or otherwise not extensively characterized in accessible scientific records. Therefore, the creation of a scientifically accurate article adhering to the user's specific outline and data requirements is not feasible at this time.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful analytical techniques used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 3-Amino-2-(azetidin-3-yl)propan-1-ol, these spectroscopic methods would reveal characteristic absorption bands corresponding to its primary amine, secondary amine (within the azetidine (B1206935) ring), and hydroxyl groups.

The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine (-NH₂) would typically appear as two sharp bands in the 3300-3500 cm⁻¹ range, while the secondary amine (N-H) of the azetidine ring would show a single band in the same region. Furthermore, C-N stretching vibrations for both the primary and secondary amines would be observed in the 1000-1250 cm⁻¹ region. The C-O stretching of the primary alcohol would be expected to appear in the range of 1000-1075 cm⁻¹. The bending vibrations for the N-H groups of the primary amine would be found around 1590-1650 cm⁻¹.

Table 1: Expected IR/FTIR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3200-3600 (broad) |

| N-H (Primary Amine) | Stretching | 3300-3500 (two bands) |

| N-H (Secondary Amine) | Stretching | 3300-3500 (one band) |

| C-H (Alkyl) | Stretching | 2850-2960 |

| N-H (Primary Amine) | Bending | 1590-1650 |

| C-O (Primary Alcohol) | Stretching | 1000-1075 |

| C-N (Amine) | Stretching | 1000-1250 |

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopic techniques are essential for determining the absolute configuration of chiral molecules like this compound, which contains a stereocenter. These methods measure the differential interaction of left and right circularly polarized light with a chiral molecule.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-Vis region. The resulting ECD spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with the theoretically calculated spectrum for a known configuration (e.g., R or S), the absolute configuration of the molecule can be determined. While specific ECD data for this compound is not available, this technique remains a powerful tool for the stereochemical elucidation of chiral amino alcohols. nih.gov

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is an analogous technique to ECD but in the infrared region. It measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry of the molecule based on its vibrational transitions. VCD is particularly useful for determining the absolute configuration of molecules in solution. nih.govresearchgate.net The joint analysis of VCD and standard IR spectra can provide detailed insights into the hydrogen bonding systems within a molecule in solution. nih.gov For a molecule like this compound, VCD could be used to confirm the absolute configuration of its chiral center.

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

X-ray crystallography is a definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure and the stereochemistry at its chiral carbon. While X-ray crystallography has been used to determine the structure of various amino acid and azetidine derivatives, specific crystallographic data for this compound is not currently published. The azetidine ring in related structures is known to be puckered. researchgate.net

Table 2: Information Obtainable from X-ray Crystallography of this compound

| Parameter | Description |

| Unit Cell Dimensions | The dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry group of the crystal. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

| Absolute Configuration | Unambiguous assignment of the R/S configuration of the chiral center. |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions in the crystal packing. |

Conformational Analysis and Theoretical Studies

Computational Chemistry Methodologies Applied to the Compound and its Analogs

The conformational landscape of molecules containing strained rings and flexible side chains, such as 3-Amino-2-(azetidin-3-yl)propan-1-ol, is complex. Computational chemistry offers a suite of methodologies to probe these landscapes, providing insights that are often difficult to obtain through experimental means alone. These methods are essential for understanding the molecule's structure, stability, and reactivity. For azetidine-containing compounds, computational models have been successfully used to predict substrates that will react to form these four-membered rings, moving beyond traditional trial-and-error synthesis. thescience.dev

Ab initio and Density Functional Theory (DFT) are cornerstone quantum mechanical methods for investigating the electronic structure and conformational preferences of molecules. Ab initio methods, such as Hartree-Fock (HF), derive their results directly from theoretical principles without the inclusion of experimental data. DFT, a computationally more tractable approach, calculates the electron density of a system to determine its energy and other properties. nih.gov

For analogs like L-azetidine-2-carboxylic acid, ab initio and DFT studies have been employed to explore conformational preferences and the effects of solvent on stability. nih.gov These calculations can elucidate how changes in the ring structure, compared to analogs like proline, affect bond lengths and angles. nih.gov DFT calculations have also been instrumental in understanding the regioselectivity of ring-opening reactions in azetidinium compounds, providing insights into the electronic parameters that govern reaction pathways. nih.gov Furthermore, DFT has been used to investigate the binding modes of related amino alcohols, such as 3-amino-1-propanol, in coordination complexes. rsc.org

| Computational Method | Application in Azetidine (B1206935)/Amino Alcohol Analogs | Key Insights |

| Ab Initio (Hartree-Fock) | Conformational analysis of azetidine-2-carboxylic acid. nih.gov | Provides fundamental understanding of molecular geometry and energy without empirical parameters. |

| Density Functional Theory (DFT) | Studying reaction regioselectivity in azetidiniums nih.gov; Analyzing conformational preferences nih.gov; Investigating coordination chemistry. rsc.org | Offers a balance of accuracy and computational cost for predicting electronic structure, reaction barriers, and stable conformations. |

This table is interactive. Click on the headers to sort.

While DFT and ab initio methods are excellent for calculating the properties of static structures, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.com

For a molecule like this compound, MD simulations are invaluable for extensive conformational sampling. frontiersin.org By simulating the molecule, often in an explicit solvent like water, researchers can observe the full range of accessible conformations of the flexible propanol (B110389) side chain and the puckering of the azetidine ring. frontiersin.orgnih.gov This technique is crucial for understanding large-scale conformational changes, which are often too complex to be fully captured by static energy calculations alone. mdpi.com Analysis of MD trajectories can reveal key structural information, including dihedral angle distributions, hydrogen bond lifetimes, and root-mean-square fluctuations (RMSF) of atoms, which highlights the most flexible regions of the molecule. youtube.com

Computational methods are increasingly used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govibm.com These predictions serve as a powerful tool for structural elucidation, helping to interpret experimental spectra or even to distinguish between possible isomers. researchgate.net

For complex structures, DFT calculations can predict ¹H and ¹³C NMR spectra with a high degree of accuracy. nih.gov This is particularly useful for assigning peaks in an experimental spectrum to specific atoms within the molecule. Similarly, calculating vibrational frequencies can help assign bands in an IR spectrum to specific molecular motions, such as C-H stretches or N-H bends. ibm.com The agreement between computed and experimental spectroscopic data provides strong evidence for a proposed molecular structure. nih.gov Recent advances have even seen the application of machine learning models, trained on large datasets of simulated spectra, to predict molecular structures directly from spectroscopic inputs. ibm.comfrontiersin.org

Conformational Analysis of Azetidine and Propanol Moieties

To identify stable conformations, computational chemists perform energy minimization and explore the molecule's potential energy surface (PES). The PES is a multidimensional surface that maps the potential energy of a molecule for all possible arrangements of its atoms. Minima on this surface correspond to stable or metastable conformations.

Systematic exploration of the PES for analogous systems, like alcohol dimers and clusters, has been performed using methods such as MP2 (Møller-Plesset perturbation theory). researchgate.net Such studies help to understand the fundamental non-covalent interactions, like hydrogen bonding, that dictate the structure of molecular aggregates. researchgate.netresearchgate.net For a single molecule like this compound, exploring the PES involves systematically rotating the dihedral angles of the flexible side chain and varying the puckering of the azetidine ring to locate low-energy structures. This process identifies the global minimum energy conformation as well as other low-lying conformers that may be populated at room temperature. emory.edu

The four-membered azetidine ring is not planar but exists in a puckered conformation to relieve ring strain. The degree of puckering can be quantified by a dihedral angle. Gas-phase electron diffraction studies of the parent azetidine molecule revealed a characteristic dihedral angle of 37°. rsc.org Computational studies on azetidine derivatives show that this puckering is influenced by substituents and electronic effects. For instance, in fluorinated azetidines, the ring pucker was found to invert upon protonation of the nitrogen atom, driven by a favorable charge-dipole interaction between the charged nitrogen and the C-F dipole. researchgate.net The backbone structure to which the azetidine is attached can also determine whether the ring adopts one puckered structure over another. nih.gov

The aminopropanol (B1366323) side chain possesses multiple rotatable single bonds, leading to the existence of various rotational isomers, or rotamers. The relative orientation of the amino and hydroxyl groups is of particular interest, as it can be stabilized by intramolecular hydrogen bonds. Studies on the simpler analog, 3-amino-1-propanol, show that isomers with an intramolecular O-H···N hydrogen bond are particularly stable. arxiv.org The analysis of rotational isomers in related amine compounds often reveals distinct conformers, such as gauche and trans, which can be identified and quantified using spectroscopic techniques and computational analysis. rsc.org

| Structural Feature | Description | Influencing Factors | Typical Values/Observations |

| Azetidine Ring Pucker | Non-planar conformation of the four-membered ring to alleviate strain. | Substituents, charge on the nitrogen atom, backbone structure. nih.govresearchgate.net | Dihedral angle of ~37° for unsubstituted azetidine. rsc.org |

| Propanol Rotational Isomers | Different spatial arrangements (conformers) arising from rotation around C-C and C-O single bonds. | Intramolecular hydrogen bonding, steric hindrance. | Stable conformers often feature O-H···N or N-H···O hydrogen bonds. arxiv.org |

This table is interactive. Click on the headers to sort.

Despite a comprehensive search for scientific literature, no specific theoretical studies or conformational analyses detailing the intramolecular interactions and hydrogen bonding networks of this compound could be located. Research on closely related but structurally distinct molecules, such as derivatives of 3-amino-1-methylazetidine-3-carboxylic acid and 3-amino-1-propanol, exists but does not provide the specific data required for the requested analysis of this compound.

Therefore, it is not possible to provide the detailed research findings and data tables for the "" section as outlined in the user's request, due to the absence of published research on this specific chemical compound.

Reactivity and Reaction Mechanisms of 3 Amino 2 Azetidin 3 Yl Propan 1 Ol and Its Analogs

Ring Strain and Inherent Chemical Reactivity of Azetidine (B1206935) Systems

Azetidines, as four-membered nitrogen-containing heterocycles, possess significant ring-strain energy, which is the primary driver of their chemical reactivity. rsc.org This strain arises from bond angle distortion and torsional strain within the small ring structure. The ring-strain energy of azetidine is approximately 25.2-25.4 kcal/mol. rsc.orgresearchgate.net This value is intermediate between the highly strained and reactive aziridines (approx. 26.7-27.7 kcal/mol) and the relatively strain-free and less reactive five-membered pyrrolidines (approx. 5.8 kcal/mol). rsc.orgresearchgate.net

The considerable ring strain makes the azetidine ring susceptible to cleavage, yet it is stable enough for convenient handling, unlike the more labile aziridines. rsc.org This balance of stability and reactivity makes azetidines valuable intermediates in organic synthesis. The strain energy facilitates reactions that involve the cleavage of the C-N or C-C bonds of the ring, as this relieves the inherent strain. rsc.orgnih.gov Consequently, azetidines are excellent precursors for synthesizing substituted acyclic amines and other larger heterocyclic systems through ring-opening or ring-expansion reactions.

| Cyclic Amine | Ring Size | Ring Strain Energy (kcal/mol) |

| Aziridine (B145994) | 3 | 26.7 - 27.7 |

| Azetidine | 4 | 25.2 - 25.4 |

| Pyrrolidine (B122466) | 5 | 5.8 |

| Piperidine | 6 | 0 |

This table compares the ring strain energies of common saturated nitrogen heterocycles. rsc.orgresearchgate.net

Mechanisms of Azetidine Ring Opening and Closure

The strain-driven reactivity of azetidines is most evident in their propensity to undergo ring-opening reactions. These reactions typically proceed via cleavage of the C-N bond, which can be initiated by various reagents and conditions. magtech.com.cn Azetidines are relatively stable and often require activation, such as through the addition of a Lewis acid or conversion into quaternary ammonium (B1175870) salts (azetidinium ions), to facilitate ring-opening. magtech.com.cnresearchgate.net

Ring-closure reactions to form azetidines, conversely, often involve intramolecular SN2 reactions where a nitrogen atom displaces a leaving group on a γ-carbon. frontiersin.orgfrontiersin.org Another method involves the intramolecular aminolysis of substrates like 3,4-epoxy amines, which can provide an alternative route to the azetidine core. frontiersin.orgfrontiersin.org

Nucleophilic ring-opening is a major reaction pathway for azetidines. magtech.com.cn The reaction is often facilitated by converting the azetidine into a more reactive azetidinium ion, which is highly susceptible to nucleophilic attack. researchgate.netnih.gov The regioselectivity of the attack depends on both electronic and steric factors. magtech.com.cn Nucleophiles tend to attack the carbon atom that can best stabilize a positive charge in the transition state. magtech.com.cn For instance, in azetidines with 2-unsaturated substituents (like aryl or vinyl groups), nucleophilic attack preferentially occurs at the carbon adjacent to the nitrogen and the unsaturated group due to conjugative stabilization. magtech.com.cn

Electrophilic activation is a key step in many azetidine reactions. Protic or Lewis acids can protonate or coordinate to the nitrogen atom, making the ring more susceptible to nucleophilic attack. magtech.com.cn This activation weakens the C-N bonds and facilitates their cleavage. A protocol for "electrophilic azetidinylation" has been developed using azetidinyl trichloroacetimidates, which generate carbocation intermediates upon activation, allowing for the direct attachment of the azetidine ring to a wide range of nucleophiles. chemrxiv.org

An important consideration is the potential for intramolecular nucleophilic attack, which can lead to decomposition. For example, N-substituted azetidines with a pendant amide group can undergo acid-mediated intramolecular ring-opening, where the amide oxygen acts as the nucleophile. nih.gov

In the presence of acids, azetidines can undergo ring-opening reactions that lead to dimerization and polymerization. utwente.nlresearchgate.net The process is initiated by the protonation of the azetidine nitrogen, forming an azetidinium ion. This activated intermediate can then be attacked by a nucleophile. If the nucleophile is another neutral azetidine molecule, a dimer is formed.

For unsubstituted azetidine, acid-catalyzed polymerization in methanol (B129727) first leads to the formation of a dimer, N-(3-aminopropyl)azetidine. researchgate.net Interestingly, once the monomer is consumed, the reaction mixture can consist of up to 70% dimer. utwente.nlresearchgate.net This preferential dimer formation is attributed to the higher basicity of the monomer compared to the dimer. A proton transfer occurs from the protonated dimer to the more basic monomer, regenerating the reactive species for dimerization. researchgate.net This process can continue, leading to the formation of higher oligomers and polymers. utwente.nl The acid-catalyzed decomposition of certain N-aryl azetidines also proceeds via an intramolecular ring-opening mechanism. nih.gov

Polymerization Behavior of Azetidine Derivatives

Azetidine and its derivatives are known to undergo cationic ring-opening polymerization (CROP) under the influence of various cationic initiators. utwente.nlresearchgate.net This process is driven by the relief of ring strain. The polymerization mechanism is similar to that of aziridines and typically results in hyperbranched polymers. utwente.nlresearchgate.net

The CROP of azetidine often proceeds through an azetidinium ion intermediate. The polymerization of unsubstituted azetidine, for example, yields hyperbranched poly(trimethylenimine) (hbPTMI). utwente.nl The resulting polymer structure is complex, containing primary, secondary, and tertiary amine functionalities. researchgate.net This branching occurs because the secondary amine groups in the growing polymer chain can act as nucleophiles, attacking an activated monomer or another polymer chain. utwente.nl

For some N-alkylazetidines, the polymerization can proceed in a "living" manner, meaning there is an absence of termination reactions. researchgate.net This is attributed to the high basicity of the monomer compared to the polymer, which prevents chain termination. researchgate.net Additionally, N-sulfonylated azetidines can undergo anionic ring-opening polymerization (AROP), providing a pathway to linear polyimines. nsf.gov The structure of the resulting polymer (linear vs. branched) in AROP is highly dependent on the N-sulfonyl substituent. nsf.gov

Rearrangement Reactions and Isomerization Pathways

Azetidines can undergo various rearrangement and isomerization reactions, often triggered by light, heat, or catalysts. One of the most significant reactions for synthesizing azetidines is the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. nih.govresearchgate.netrsc.org This reaction can be performed intermolecularly or intramolecularly. nih.gov The mechanism can proceed through either a singlet or triplet excited state of the imine, which then adds to the alkene to form a 1,4-biradical intermediate that cyclizes to the azetidine ring. nih.gov

Azetidines themselves can serve as precursors for other heterocyclic systems through rearrangement. For instance, an acid-mediated ring expansion can convert azetidines into 1,3-oxazinanes. rsc.org Another example involves a copper(I)-catalyzed cascade reaction of O-propargylic oximes, which proceeds through a researchgate.netnih.gov-rearrangement and a 4π-electrocyclization to form azetidine nitrones. acs.org These nitrones can then undergo further reactions, such as [3+2] cycloadditions. acs.org Intramolecular N-alkylation of 2-substituted azetidines can lead to bicyclic azetidinium ions, which can then be opened by nucleophiles to yield ring-expanded products like pyrrolidines and azepanes. nih.gov

Influence of Substituents on Reaction Pathways and Stereoselectivity

Substituents on the azetidine ring and on the nitrogen atom have a profound influence on the reactivity, regioselectivity, and stereoselectivity of its reactions. magtech.com.cn

Electronic Effects : Electron-withdrawing groups on the nitrogen (e.g., sulfonyl groups) can activate the ring for anionic polymerization. nsf.gov Electron-rich or electron-deficient substituents on the ring can direct the regioselectivity of nucleophilic attack. For example, in La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, a wide range of substituents on the amino group, including electron-rich and electron-deficient benzyl (B1604629) groups, are well-tolerated, leading to high yields of the corresponding azetidines. frontiersin.orgfrontiersin.org

Steric Effects : The steric bulk of substituents can control the stereochemical outcome of reactions. For instance, the reduction of C-3 functionalized azetidin-2-ones with sodium borohydride (B1222165) can lead to the diastereoselective formation of trans-azetidines. rsc.org In nucleophilic ring-opening reactions, sterically bulky nucleophiles tend to attack the less substituted carbon adjacent to the nitrogen. magtech.com.cn The presence of bulky groups can also hinder reactions; for example, a tert-butyl group can significantly lower the yield in certain cyclization reactions compared to a cyclohexyl group. nih.gov

Stereocontrol : Chiral auxiliaries, such as tert-butanesulfinamide, can be used to achieve high levels of stereoselectivity in the synthesis of C-2 substituted azetidines. rsc.org The relative stereochemistry of substituents can also be crucial; for example, the nucleophilic addition of organolithiums to an oxazolinylazetidine is strongly dependent on the syn or anti arrangement of the N-substituent relative to the oxazoline (B21484) ring. mdpi.com In copper-catalyzed boryl allylation of azetines, a three-component coupling reaction allows for the introduction of two functional groups onto the azetidine ring with complete absolute and relative stereocontrol. nih.gov

| Reaction Type | Substituent Effect | Outcome |

| Nucleophilic Ring Opening | Aryl, vinyl, or acyl group at C-2 | Attack occurs at C-2 due to electronic stabilization. magtech.com.cn |

| Nucleophilic Ring Opening | Bulky nucleophile with alkyl-substituted azetidine | Attack occurs at the less sterically hindered carbon. magtech.com.cn |

| Intramolecular Cyclization | Electron-releasing/withdrawing groups on homoallyl amines | Affects the ratio of azetidine vs. pyrrolidine products. rsc.org |

| Anionic Polymerization | N-sulfonyl groups (e.g., Ms, Es, iPs, tBs) | Determines polymerization rate and polymer structure (linear vs. branched). nsf.gov |

| Asymmetric Hydrogenation | Aryl vs. alkyl substituents on azetidine ring | Aryl groups generally lead to higher enantiomeric ratios than alkyl groups. acs.org |

This table summarizes the influence of various substituents on the reaction pathways and selectivity of azetidine derivatives.

Applications in Advanced Organic Synthesis As a Building Block

Utilization of 3-Amino-2-(azetidin-3-yl)propan-1-ol in the Synthesis of Complex Heterocycles

The presence of both a primary amine and a primary alcohol in a 1,3-relationship, combined with the reactive azetidine (B1206935) ring, makes this compound a valuable precursor for the synthesis of a variety of complex heterocyclic structures.

The core structure of this compound can be readily modified to generate a library of functionalized azetidine derivatives. The primary amine and hydroxyl group can be selectively protected and derivatized to introduce a wide range of substituents. For instance, the amino group can be acylated, alkylated, or sulfonylated, while the hydroxyl group can be etherified, esterified, or oxidized.

Furthermore, the nitrogen atom of the azetidine ring can undergo N-alkylation or N-arylation, providing another point of diversification. The synthesis of functionalized azetidines often involves multi-step sequences that may include protection, activation, and cyclization reactions. For example, starting from β-amino alcohols, densely functionalized azetidine ring systems can be accessed, which can then be used to generate fused, bridged, and spirocyclic ring systems. jsynthchem.com

The table below summarizes some common strategies for the functionalization of the this compound core.

| Functional Group | Reaction Type | Reagents and Conditions | Resulting Functional Group |

| Primary Amine | Acylation | Acyl chlorides, anhydrides, carboxylic acids with coupling agents (e.g., EDCI, HOBt) | Amide |

| Primary Amine | Alkylation | Alkyl halides, reductive amination with aldehydes/ketones | Secondary or tertiary amine |

| Primary Amine | Sulfonylation | Sulfonyl chlorides (e.g., TsCl, MsCl) in the presence of a base | Sulfonamide |

| Primary Alcohol | Etherification | Alkyl halides with a base (Williamson ether synthesis) | Ether |

| Primary Alcohol | Esterification | Acyl chlorides, anhydrides, carboxylic acids with acid catalysis or coupling agents | Ester |

| Primary Alcohol | Oxidation | Oxidizing agents (e.g., PCC, Swern oxidation) | Aldehyde or Carboxylic Acid |

| Azetidine Nitrogen | N-Alkylation | Alkyl halides, reductive amination | N-substituted azetidine |

These functionalization strategies allow for the systematic modification of the physicochemical properties of the molecule, which is crucial in the development of new therapeutic agents and molecular probes.

The functional groups of this compound can be utilized to construct larger, more complex nitrogen-containing ring systems.

Hydantoins: The synthesis of hydantoins, or imidazolidine-2,4-diones, can be achieved from α-amino acids or their derivatives. researchgate.net A common method is the Bucherer-Bergs reaction, which involves the reaction of a carbonyl compound with potassium cyanide and ammonium (B1175870) carbonate. nih.govsemanticscholar.org Alternatively, the Urech hydantoin (B18101) synthesis utilizes the reaction of an amino acid with potassium cyanate (B1221674) followed by acid-catalyzed cyclization. researchgate.net Given that this compound contains a primary amino group, it could potentially be converted into a hydantoin derivative through a multi-step process. This would likely involve the oxidation of the primary alcohol to a carboxylic acid to form an amino acid analog, which could then undergo cyclization with a source of carbonyl, such as phosgene (B1210022) or its equivalents, or react with an isocyanate.

Piperazines: Piperazines are six-membered heterocyclic compounds containing two nitrogen atoms at the 1 and 4 positions. Their synthesis often involves the cyclization of 1,2-diamines with a two-carbon electrophile or the double N-alkylation of a primary amine. nih.gov The 1,3-aminoalcohol functionality of this compound does not directly lend itself to piperazine (B1678402) formation. However, modification of the propanol (B110389) side chain, for instance, by converting the alcohol to another amino group, would generate a diamine precursor suitable for piperazine synthesis.

Oxazinanes: 1,3-Oxazinanes are six-membered heterocyclic compounds containing one nitrogen and one oxygen atom in a 1,3-relationship. These can be synthesized by the condensation of 1,3-aminoalcohols with aldehydes or ketones. The 3-amino-1-propanol backbone of the title compound is an ideal precursor for the synthesis of substituted 1,3-oxazinanes. The reaction with an aldehyde or ketone, typically under acidic conditions, would lead to the formation of a six-membered ring, with the substituents on the aldehyde/ketone and the azetidinyl group determining the final structure of the oxazinane.

The following table outlines potential synthetic pathways for the derivatization of this compound to these ring systems.

| Target Ring System | Key Intermediate | Proposed Reaction Sequence |

| Hydantoin | Azetidinyl-substituted α-amino acid | 1. Oxidation of the primary alcohol to a carboxylic acid. 2. Reaction with potassium cyanate to form a ureido derivative. 3. Acid-catalyzed cyclization. |

| Piperazine | Azetidinyl-substituted 1,2-diamine | 1. Conversion of the primary alcohol to a leaving group (e.g., tosylate). 2. Nucleophilic substitution with an amine or azide (B81097) followed by reduction. 3. Cyclization with a suitable C2-electrophile. |

| Oxazinane | This compound | Direct condensation with an aldehyde or ketone in the presence of an acid catalyst. |

The constrained nature of the azetidine ring makes it a valuable scaffold for the synthesis of peptidomimetics and conformationally restricted amino acid analogues. researchgate.net The incorporation of such structures into peptides can lead to enhanced metabolic stability, increased receptor affinity, and improved pharmacokinetic properties.

This compound can be considered a non-proteinogenic amino alcohol. The primary amine and the primary alcohol can be orthogonally protected and then elaborated to form peptide bonds or other linkages. For example, the amino group can be coupled with an N-protected amino acid, and the hydroxyl group can be oxidized to a carboxylic acid to be coupled with another amino acid or amine.

The synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids has been reported, which serve as constrained analogues of natural amino acids like proline. organic-chemistry.org These azetidine-containing amino acids can be incorporated into peptide sequences to induce specific secondary structures, such as β-turns.

Chiral Building Block Applications in Asymmetric Transformations

The inherent chirality of this compound makes it a valuable building block for asymmetric synthesis. It can be used as a chiral auxiliary to control the stereochemistry of reactions or as a precursor for the synthesis of chiral ligands for asymmetric catalysis.

Chiral 1,2- and 1,3-aminoalcohols are well-established precursors for the synthesis of chiral ligands for a variety of asymmetric transformations, including reductions, alkylations, and cycloadditions. The nitrogen and oxygen atoms of the aminoalcohol can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

While specific applications of this compound as a ligand in asymmetric catalysis are not widely reported, its structural similarity to other effective chiral aminoalcohols suggests its potential in this area. For example, it could be used to prepare chiral oxazaborolidine catalysts for the asymmetric reduction of ketones.

Furthermore, the chiral nature of this compound can be exploited in substrate-controlled asymmetric reactions, where the stereocenter of the building block directs the formation of new stereocenters. This approach is particularly useful in the synthesis of complex natural products and pharmaceuticals.

The following table provides examples of asymmetric transformations where chiral aminoalcohol-derived ligands are commonly employed.

| Asymmetric Transformation | Type of Catalyst/Ligand | Role of the Chiral Aminoalcohol |

| Asymmetric Reduction of Ketones | Oxazaborolidine (Corey-Bakshi-Shibata catalyst) | Forms the chiral oxazaborolidine ring that coordinates to both the reducing agent (borane) and the ketone. |

| Asymmetric Alkylation of Aldehydes | Chiral ligands for organometallic reagents (e.g., dialkylzinc) | The aminoalcohol coordinates to the metal, forming a chiral complex that delivers the alkyl group enantioselectively. |

| Asymmetric Diels-Alder Reactions | Chiral Lewis Acid Catalysts | The aminoalcohol is part of a chiral ligand that coordinates to a Lewis acid, which in turn activates the dienophile and controls the facial selectivity of the cycloaddition. |

Diversification Strategies from the Core this compound Structure

The synthetic utility of this compound is further enhanced by the numerous strategies available for the diversification of its core structure. As mentioned in section 7.1.1, the primary amine and hydroxyl groups serve as handles for the attachment of a wide variety of functional groups and molecular fragments.

In addition to simple functional group transformations, more complex diversification strategies can be employed. For example, the azetidine ring can be opened under certain conditions to yield linear, functionalized products. Ring-closing metathesis can be used to form fused or bridged bicyclic systems if appropriate unsaturated tethers are introduced at the amine and/or alcohol positions.

The development of diverse molecular scaffolds from a common core is a powerful strategy in medicinal chemistry for the exploration of structure-activity relationships. The densely functionalized nature of this compound makes it an excellent starting point for the generation of compound libraries for high-throughput screening.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for Azetidine-Propanol Scaffolds

The synthesis of densely functionalized azetidines remains a significant challenge due to the inherent ring strain of the four-membered heterocycle. medwinpublishers.comresearchgate.netub.bw Future research must prioritize the development of more efficient, sustainable, and scalable synthetic methodologies.

Current strategies often rely on multi-step sequences, including intramolecular cyclizations of amino alcohols or nucleophilic substitution of halogenated precursors. researchgate.netmagtech.com.cnorganic-chemistry.org While effective, these methods can suffer from limitations such as harsh reaction conditions and the generation of stoichiometric waste. A key future direction is the adoption of green chemistry principles. This includes exploring catalytic approaches, such as lanthanide-catalyzed intramolecular aminolysis of epoxy amines, which can provide high yields under mild conditions. frontiersin.org Photochemical strategies, like the aza Paternò-Büchi reaction, represent another atom-economical route to the azetidine (B1206935) core that warrants further investigation for this class of compounds. rsc.orgresearchgate.net

Furthermore, the advent of continuous flow chemistry offers a paradigm shift for the synthesis of heterocycles. springerprofessional.denih.gov Implementing flow processes for the synthesis of azetidine-propanol scaffolds could lead to significant improvements in safety, reaction control, and scalability, overcoming many challenges associated with traditional batch processing. mdpi.comdurham.ac.uk A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for Azetidine-Propanol Scaffolds

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic Cyclization | High atom economy, mild conditions, potential for asymmetry. | Catalyst discovery and optimization, substrate scope limitations. |

| Photochemical [2+2] Cycloaddition | Access to unique architectures, use of renewable energy. | Control of regioselectivity and stereoselectivity, scalability. |

| Continuous Flow Synthesis | Enhanced safety and control, improved scalability, process intensification. | Reactor design, optimization of reaction parameters (temp, pressure, flow rate). |

| Biosynthesis/Enzymatic Routes | High stereoselectivity, environmentally benign conditions. | Enzyme discovery and engineering, limited substrate tolerance. |

Advanced Spectroscopic and Computational Characterization Techniques for Intricate Structural Details

A thorough understanding of the three-dimensional structure and conformational dynamics of azetidine-propanol scaffolds is crucial for predicting their reactivity and biological interactions. The flexibility of the propanol (B110389) side chain juxtaposed with the rigid, puckered azetidine ring creates a complex conformational landscape.

Future research should move beyond routine spectroscopic characterization and employ advanced techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including multi-dimensional experiments (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) studies, can elucidate the relative stereochemistry and preferred solution-state conformations. auremn.org.br The use of NMR in oriented media to measure residual dipolar couplings (RDCs) could provide invaluable long-range structural information. mdpi.com

In parallel, computational chemistry offers powerful predictive tools. While quantum chemical methods like Density Functional Theory (DFT) can be used to calculate spectroscopic parameters and thermodynamic properties of stable conformers, a deeper understanding requires exploring the molecule's dynamic behavior. researchgate.net All-atom molecular dynamics (MD) simulations in explicit solvent will be essential to map the conformational energy landscape, understand the influence of solvent on the structure, and predict dynamic intermolecular interactions. nih.govnih.govacs.org These computational models, once validated by experimental data, can guide the rational design of new derivatives with specific conformational properties. mit.edu

Table 2: Advanced Characterization Techniques and Their Potential Insights

| Technique | Information Gained | Future Research Focus |

| 2D NMR (NOESY/ROESY) | Through-space proton proximities, solution-state conformation. | Detailed conformational analysis of the propanol side-chain relative to the azetidine ring. |

| Residual Dipolar Couplings (RDCs) | Long-range orientational constraints, global molecular fold. | Determining the average solution structure and validating computational models. |

| Chiroptical Spectroscopy (VCD/ECD) | Absolute configuration determination. | Unambiguous assignment of stereochemistry in chiral syntheses. |

| Molecular Dynamics (MD) Simulations | Conformational landscape, solvent effects, dynamic behavior. | Simulating interactions with biological targets to understand binding modes. |

| Quantum Mechanics (QM/MM) | Reaction pathways, transition state energies. | Elucidating mechanisms of novel reactions and predicting reactivity. |

Exploration of New Reactivity Profiles and Mechanistic Insights

The reactivity of 3-Amino-2-(azetidin-3-yl)propan-1-ol is dictated by its three key functional groups—the primary amine, the primary alcohol, and the secondary amine within the strained ring—and the strain energy of the azetidine core (approx. 25.4 kcal/mol). rsc.org This stored energy can be harnessed to drive unique chemical transformations not accessible to unstrained analogues. rsc.org

Future work should systematically explore the selective functionalization of this trifunctional molecule. Developing orthogonal protection strategies will be key to selectively modifying the primary amine, the ring nitrogen, or the hydroxyl group. Beyond simple functionalization, the most exciting avenues lie in leveraging the ring strain. Azetidines can undergo a variety of ring-opening reactions, often promoted by Lewis acids, which can be highly regioselective depending on the ring's substituents. magtech.com.cnresearchgate.net Investigating the intramolecular ring-opening of derivatives of this compound could lead to novel, more complex heterocyclic systems like substituted pyrrolidines or piperidines. nih.gov

Furthermore, photochemical methods could unlock new reactivity. For instance, combining photochemical ring closure to form the azetidine with a subsequent strain-release functionalization step is an emerging strategy for building molecular complexity. beilstein-journals.org Mechanistic studies employing kinetics, isotopic labeling, and computational modeling will be vital to understand and control these novel transformations, enabling the rational design of new synthetic routes.

Expanding Applications as Chiral Building Blocks and in Complex Molecular Architectures

The presence of at least two stereocenters makes enantiomerically pure this compound a highly valuable chiral building block for asymmetric synthesis. researchgate.netscilit.com Azetidine-containing amino acids are known to induce specific turns in peptide chains, making them useful tools in protein engineering and the design of peptidomimetics. ub.bwacs.org

A major future direction is the incorporation of this scaffold into medicinally relevant molecules. The rigid azetidine core is an attractive feature in drug design, as it reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and improved selectivity for biological targets. enamine.netnih.gov The multiple functional groups on the azetidine-propanol scaffold provide vectors for diversification, allowing for its use in diversity-oriented synthesis to generate libraries of complex and structurally unique molecules for high-throughput screening. nih.gov

The scaffold could be used to construct novel bridged or spirocyclic systems, which are of increasing interest in medicinal chemistry due to their three-dimensional character. nih.gov For example, the propanol side chain could be used to initiate a ring-closing metathesis or other cyclization reaction to form a fused or bridged bicyclic system. nih.gov The application of this chiral scaffold in the total synthesis of complex natural products containing nitrogen heterocycles is another underexplored but potentially fruitful area of research.

Q & A

Q. What are the recommended methods for synthesizing 3-Amino-2-(azetidin-3-yl)propan-1-ol with stereochemical control?

To achieve stereochemical control, researchers often employ chiral catalysts or enantiomerically pure starting materials. For example, asymmetric hydrogenation or resolution techniques (e.g., chiral HPLC) can isolate desired stereoisomers. In structurally related compounds like (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol, chiral centers are preserved using enantioselective synthetic routes, such as Sharpless epoxidation or enzymatic resolution . Characterization of stereochemistry requires tools like polarimetry, circular dichroism (CD), or X-ray crystallography.

Q. How can the purity of this compound be validated in the absence of vendor-provided analytical data?

When analytical data are unavailable (as noted in Sigma-Aldrich’s policy for early-discovery compounds ), researchers should perform:

- Chromatographic analysis : HPLC or GC with a chiral column to assess enantiomeric excess.

- Spectroscopic techniques : H/C NMR to confirm molecular structure and detect impurities.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns.

- Elemental analysis : Combustion analysis for C, H, N content.

Q. What solvent systems are optimal for recrystallizing amino alcohol derivatives like this compound?

Amino alcohols often require polar aprotic solvents (e.g., ethanol, methanol, or acetone) due to their hydrophilic amine and hydroxyl groups. For example, 2-Amino-2-methyl-1,3-propanediol is purified using ethanol/water mixtures, leveraging solubility differences at varying temperatures . Slow cooling and seeding with crystalline material enhance crystal formation.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations can model the compound’s electronic structure, such as frontier molecular orbitals (HOMO/LUMO), to predict nucleophilic sites. For azetidine-containing compounds, the strained ring enhances reactivity; studies on similar azetidine derivatives use Gaussian or ORCA software to simulate transition states and reaction pathways .

Q. What strategies resolve contradictions in biological activity data for amino alcohol derivatives?

Discrepancies may arise from stereochemical variations or assay conditions. For example:

- Stereoisomer-specific assays : Test individual enantiomers, as seen in (S)- vs. (R)-configured amino alcohols .

- Dose-response curves : Compare EC/IC values across multiple studies.

- Metabolic stability tests : Evaluate if degradation products interfere with activity measurements.

Q. How do structural modifications (e.g., fluorination) impact the physicochemical properties of this compound?

Fluorination at specific positions (e.g., 2,2-difluoro analogs ) alters lipophilicity (), solubility, and metabolic stability. Key methods include:

- Hammett analysis : Quantify electronic effects of substituents.

- Thermodynamic solubility assays : Measure in PBS or simulated biological fluids.

- Plasma protein binding studies : Use equilibrium dialysis to assess bioavailability.

Methodological Notes

- Stereochemical analysis : For azetidine-containing compounds, coupling H NMR with NOESY can confirm ring conformation and substituent orientation .

- Safety protocols : Amino alcohols may exhibit acute toxicity (e.g., 2-Amino-2-methyl-1,3-propanediol requires handling in fume hoods with PPE ).

- Data reproducibility : Cross-validate synthetic routes using independent methods (e.g., microwave-assisted vs. traditional heating ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.